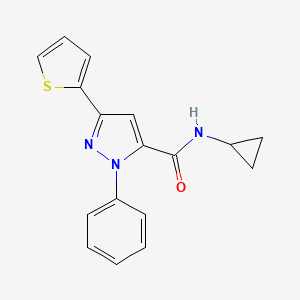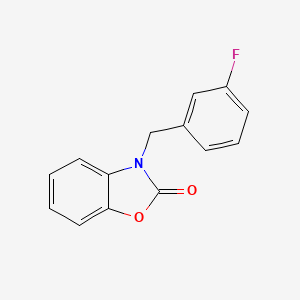
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide, also known as CTB-011, is a synthetic compound that belongs to the family of pyrazole carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote cancer cell growth and survival. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression in cancer cells. In inflammation and neurodegenerative disorders, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation and neurodegenerative disorders, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, and protect against neurotoxicity induced by beta-amyloid and oxidative stress.
实验室实验的优点和局限性
The advantages of using N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide in lab experiments include its high potency, high selectivity, and low toxicity. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and good brain penetration. However, the limitations of using N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide in lab experiments include its high cost and limited availability.
未来方向
The future directions for N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and development of more potent and selective analogs. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide also has potential applications in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Therefore, further studies are needed to explore its therapeutic potential in these diseases.
合成方法
The synthesis of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide involves the condensation of 2-thienylhydrazine and 1-cyclopropyl-3-(4-methoxyphenyl)-1-propenone in the presence of acetic acid and acetic anhydride. The resulting product is then treated with 2-amino-5-bromo-1,3,4-thiadiazole-5-carboxamide to obtain N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide.
科学研究应用
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In neurodegenerative disorder research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to protect against neurotoxicity induced by beta-amyloid and oxidative stress.
属性
IUPAC Name |
N-cyclopropyl-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(18-12-8-9-12)15-11-14(16-7-4-10-22-16)19-20(15)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOBSGZAKNCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-isopropoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5707588.png)

![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)
![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5707620.png)


![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)

![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)